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For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of G protein-coupled receptor 55 (GPR55) agonists based on published
experimental data. It aims to facilitate the selection of appropriate tool compounds and guide
the development of novel therapeutics targeting this receptor.

GPR55 has emerged as a novel and intriguing therapeutic target implicated in a variety of
physiological processes, including pain sensation, inflammation, bone biology, and cancer
progression.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 exhibits a
distinct pharmacology and signaling profile.[3] A diverse range of molecules, including
endogenous lipids, phytocannabinoids, and synthetic compounds, have been identified as
GPR55 agonists. However, their potencies and efficacies can vary significantly depending on
the specific signaling pathway being investigated, a phenomenon known as functional
selectivity or biased agonism.[4][5] This guide summarizes the quantitative data on the
performance of various GPR55 agonists, details the experimental protocols for key assays, and
visualizes the complex signaling landscape of this receptor.

Comparative Performance of GPR55 Agonists

The following tables provide a head-to-head comparison of various GPR55 agonists, with data
collated from multiple studies. It is important to note that experimental conditions such as cell
lines, receptor expression levels, and assay formats can influence the observed potency and
efficacy values.
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Table 1: Potency (EC50) and Efficacy (Emax) of GPR55
Agonists in Functional Assays
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Note: '-' indicates that the data was not provided in the cited source.

Table 2: Binding Affinity (Ki) of GPR55 Ligands
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GPR55 Signaling Pathways

GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike

classical cannabinoid receptors that primarily couple to Gi/o proteins, GPR55 signaling is

predominantly mediated through Gq and G12/13 families of G proteins.[3][4] This leads to the

activation of downstream effectors such as phospholipase C (PLC) and RhoA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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